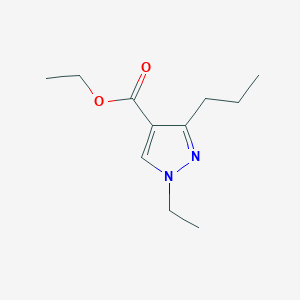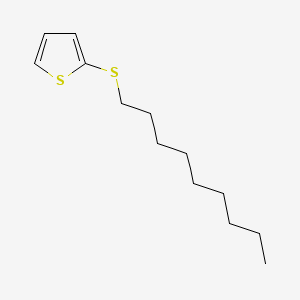![molecular formula C19H31BrN2O6 B13816080 2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-4-ium-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone bromide CAS No. 17766-80-2](/img/structure/B13816080.png)
2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-4-ium-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-4-ium-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone bromide is a complex organic compound with a unique structure that combines a piperazine ring with a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-4-ium-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone bromide typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 2-(2-hydroxyethoxy)ethyl chloride under controlled conditions to form 2-[2-(1-piperazinyl)ethoxy]ethanol.
Introduction of the Trimethoxyphenyl Group: The intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it to an alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Scientific Research Applications
2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-4-ium-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-4-ium-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone bromide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-[2-(1-Piperazinyl)ethoxy]ethanol: A simpler analog without the trimethoxyphenyl group.
3,4,5-Trimethoxybenzoyl chloride: A precursor used in the synthesis of the compound.
Uniqueness
The uniqueness of 2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-4-ium-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone bromide lies in its combined structural features, which confer specific chemical reactivity and potential biological activities not observed in simpler analogs .
Properties
CAS No. |
17766-80-2 |
|---|---|
Molecular Formula |
C19H31BrN2O6 |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
2-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone;hydrobromide |
InChI |
InChI=1S/C19H30N2O6.BrH/c1-24-17-12-15(13-18(25-2)19(17)26-3)16(23)14-21-6-4-20(5-7-21)8-10-27-11-9-22;/h12-13,22H,4-11,14H2,1-3H3;1H |
InChI Key |
HBUNXNRQXXJUOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CN2CCN(CC2)CCOCCO.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile](/img/structure/B13815999.png)
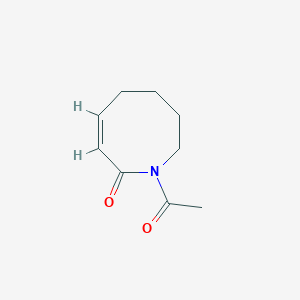
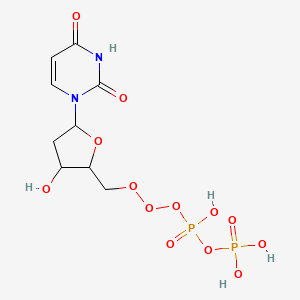

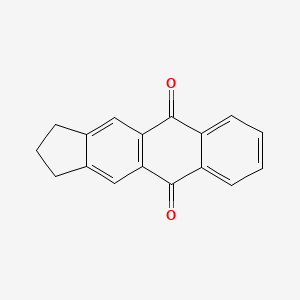
![(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde](/img/structure/B13816036.png)

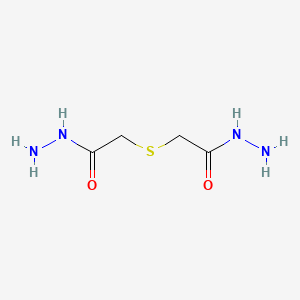
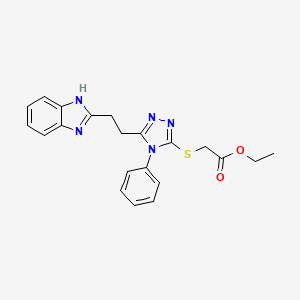
![3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol](/img/structure/B13816064.png)


